molecular formula C13H17NO5 B8147483 N-CBZ-L-serine ethyl ester

N-CBZ-L-serine ethyl ester

Cat. No.: B8147483
M. Wt: 267.28 g/mol
InChI Key: HUBGOHXGCWPBED-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CBZ-L-serine ethyl ester, also known as N-carbobenzyloxy-L-serine ethyl ester, is a derivative of the amino acid L-serine. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its protective group, carbobenzyloxy (CBZ), which safeguards the amino group during chemical reactions. The compound has the molecular formula C13H17NO5 and is often utilized in the preparation of various peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-CBZ-L-serine ethyl ester can be synthesized through the esterification of N-CBZ-L-serine. The process typically involves the reaction of N-CBZ-L-serine with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is often purified using large-scale chromatography or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-CBZ-L-serine ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield N-CBZ-L-serine and ethanol.

    Reduction: The CBZ group can be removed through catalytic hydrogenation, resulting in L-serine.

    Substitution: The hydroxyl group of the serine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Hydrolysis: N-CBZ-L-serine and ethanol.

    Reduction: L-serine.

    Substitution: Various substituted serine derivatives depending on the nucleophile used.

Scientific Research Applications

N-CBZ-L-serine ethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the synthesis of pharmaceutical compounds and intermediates.

    Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The primary function of N-CBZ-L-serine ethyl ester is to serve as a protected form of L-serine. The CBZ group protects the amino group from unwanted reactions during synthetic processes. The ester group can be hydrolyzed under specific conditions to release the free amino acid. The compound does not have a specific biological mechanism of action as it is primarily used as a synthetic intermediate.

Comparison with Similar Compounds

N-CBZ-L-serine ethyl ester is similar to other protected amino acid derivatives such as:

    N-CBZ-L-serine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    N-Boc-L-serine ethyl ester: Uses a tert-butoxycarbonyl (Boc) protecting group instead of CBZ.

    N-Fmoc-L-serine ethyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of CBZ.

Uniqueness

The uniqueness of this compound lies in its specific protecting group (CBZ) and ester functionality, which provide stability and reactivity under certain conditions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-2-18-12(16)11(8-15)14-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBGOHXGCWPBED-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CBZ-L-serine ethyl ester
Reactant of Route 2
Reactant of Route 2
N-CBZ-L-serine ethyl ester
Reactant of Route 3
Reactant of Route 3
N-CBZ-L-serine ethyl ester
Reactant of Route 4
Reactant of Route 4
N-CBZ-L-serine ethyl ester
Reactant of Route 5
Reactant of Route 5
N-CBZ-L-serine ethyl ester
Reactant of Route 6
Reactant of Route 6
N-CBZ-L-serine ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.